Hydroxy Tyrosol-Acetate

Description

Contextualization within Olive Oil Phenolics Research

Hydroxytyrosol (B1673988) acetate (B1210297) is a significant phenolic compound found in olive oil, existing alongside other well-known phenolics like hydroxytyrosol, tyrosol, and oleuropein (B1677263). nih.govnih.govnih.gov While much of the early research into the health benefits of olive oil focused on its high content of oleic acid, a monounsaturated fatty acid, subsequent investigations have highlighted the crucial role of its minor phenolic constituents. researchgate.net These polyphenols, although present in smaller quantities, are believed to be major contributors to the positive health effects associated with the Mediterranean diet, in which olive oil is a staple. nih.gov

Hydroxytyrosol acetate is a derivative of hydroxytyrosol and is naturally present in virgin olive oil, with concentrations that can be comparable to or even higher than its parent compound, depending on the olive cultivar and processing methods. researchgate.netnih.gov Unlike some other phenolic compounds, it does not possess a bitter taste. nih.gov Its chemical structure, featuring an acetate group, renders it more lipophilic (soluble in fats) than hydroxytyrosol. nih.gov This characteristic influences its behavior and distribution in both the oil matrix and biological systems. The study of hydroxytyrosol acetate is therefore integral to understanding the full spectrum of bioactivity of olive oil phenolics.

Historical Perspectives and Academic Significance of Hydroxytyrosol Acetate Investigations

The investigation of hydroxytyrosol acetate is a relatively recent development within the broader field of olive oil research. It was first identified in olive oil in 1999. nih.gov Initially, much of the scientific attention was directed towards its more abundant precursor, oleuropein, and its hydrolysis product, hydroxytyrosol. nih.goveurekaselect.com However, as analytical techniques became more sophisticated, researchers were able to identify and quantify a wider array of minor compounds, including hydroxytyrosol acetate. ipb.pt

Detailed Research Findings

Antioxidant Activity

Research has shown that hydroxytyrosol acetate possesses significant antioxidant properties. When compared to other olive oil polyphenols, its activity varies depending on the experimental model. In scavenging 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radicals, a common measure of antioxidant capacity, hydroxytyrosol acetate was found to be less potent than hydroxytyrosol and oleuropein. researchgate.net However, its radical scavenging activity was comparable to that of alpha-tocopherol (B171835) (a form of Vitamin E). researchgate.net Interestingly, in a bulk oil system, hydroxytyrosol acetate demonstrated much higher antioxidant activity than alpha-tocopherol or oleuropein. researchgate.net This suggests that its effectiveness as an antioxidant is highly dependent on the environment.

Anti-inflammatory and Cellular Effects

Hydroxytyrosol acetate has demonstrated notable anti-inflammatory and protective effects at the cellular level. In a study using a human synovial cell line, both hydroxytyrosol and hydroxytyrosol acetate were shown to down-regulate the production of mediators involved in joint erosion. us.escsic.es Specifically, they inhibited the production of metalloproteinases (MMPs), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) induced by interleukin-1β. us.es Furthermore, they were found to inhibit the activation of key signaling pathways, namely the mitogen-activated protein kinases (MAPKs) and nuclear factor-kappa B (NF-κB) pathways. us.es

In another study, dietary supplementation with hydroxytyrosol acetate was found to prevent the development of collagen-induced arthritis in mice. nih.gov This was associated with a reduction in serum levels of various inflammatory markers, including IgG1, IgG2a, cartilage oligomeric matrix protein (COMP), metalloproteinase-3 (MMP-3), and pro-inflammatory cytokines such as TNF-α, IFN-γ, IL-1β, IL-6, and IL-17A. nih.gov The protective effects were linked to the amelioration of the JAK/STAT, MAPKs, and NF-κB signaling pathways, as well as the upregulation of the Nrf2 and heme oxygenase-1 (HO-1) protein expressions. nih.gov

A comparative study on human retinal pigment epithelial cells revealed that hydroxytyrosol acetate had a greater capacity than hydroxytyrosol to activate the Nrf2 signaling pathway, which is crucial for cellular protection against oxidative stress. nih.gov

Effects on Platelet Aggregation

Research has indicated that hydroxytyrosol acetate can inhibit platelet aggregation, a key process in thrombosis. A study comparing its effects to hydroxytyrosol and acetylsalicylic acid (aspirin) found that hydroxytyrosol acetate inhibited platelet aggregation induced by ADP, collagen, or arachidonic acid in both whole blood and platelet-rich plasma. researchgate.net In quantitative terms, hydroxytyrosol acetate exhibited a greater antiplatelet aggregating activity than hydroxytyrosol and a similar activity to that of acetylsalicylic acid. researchgate.net This effect was associated with a decrease in the synthesis of platelet thromboxane (B8750289) and an increase in the production of nitric oxide by leukocytes. researchgate.net

Interactive Data Tables

Structure

3D Structure

Properties

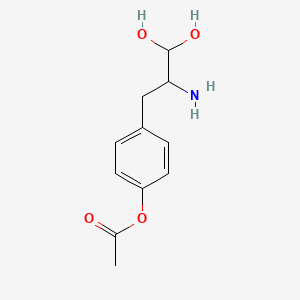

Molecular Formula |

C11H15NO4 |

|---|---|

Molecular Weight |

225.24 g/mol |

IUPAC Name |

[4-(2-amino-3,3-dihydroxypropyl)phenyl] acetate |

InChI |

InChI=1S/C11H15NO4/c1-7(13)16-9-4-2-8(3-5-9)6-10(12)11(14)15/h2-5,10-11,14-15H,6,12H2,1H3 |

InChI Key |

PDUBEYYOJRNXKB-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OC1=CC=C(C=C1)CC(C(O)O)N |

Origin of Product |

United States |

Biosynthesis and Natural Occurrence of Hydroxytyrosol Acetate

Natural Abundance and Distribution in Biological Matrices

Hydroxytyrosol (B1673988) acetate (B1210297) is naturally present in various parts of the olive tree, including the fruit and leaves, and is consequently found in products derived from them, most notably virgin olive oil. nih.gov It is considered one of the important polyphenols of the olive tree, alongside its precursor hydroxytyrosol. nih.gov The concentration of both hydroxytyrosol and its acetate derivative in olive oil is influenced by numerous factors, including the specific olive cultivar, the geographical location and altitude of the orchard, the ripeness of the fruit at harvest, and the methods used for oil extraction and processing. mdpi.comnih.gov

While hydroxytyrosol acetate is acknowledged as a major component of olive phenols, specific quantitative data on its natural concentration is often limited in scientific literature, where it is sometimes grouped with other derivatives of hydroxytyrosol. mdpi.com However, the abundance of its direct precursor, hydroxytyrosol, is well-documented and provides context for the potential levels of hydroxytyrosol acetate. The highest concentrations of these related compounds are typically found in olive leaves and the wastewater generated from olive oil mills. nih.gov

The table below presents research findings on the concentration of hydroxytyrosol (HT), the immediate precursor to hydroxytyrosol acetate, in various olive-derived products.

Table 1: Concentration of Hydroxytyrosol in Various Olive Products

| Biological Matrix | Cultivar/Region | Concentration (mg/kg) |

|---|---|---|

| Extra Virgin Olive Oil | Not Specified | 14.32 ± 3.01 |

| Refined Virgin Oil | Not Specified | 1.74 ± 0.84 |

| Greek Black Olives | Not Specified | 100 - 340 |

| Spanish Green Olives | Not Specified | 170 - 510 |

| Greek Kalamata Olives | Not Specified | 250 - 760 |

| Olive Oil | Not Specified | 1.4 - 5.6 |

Data sourced from multiple studies and indicates the typical ranges found for hydroxytyrosol. nih.govnih.gov

Enzymatic Pathways in Originating Organisms

The biosynthesis of hydroxytyrosol acetate in the olive tree is a multi-step enzymatic process that begins with the secoiridoid glucoside, oleuropein (B1677263). Oleuropein is the most abundant phenolic compound in olive leaves and unripe fruit. nih.gov

The established pathway proceeds as follows:

Hydrolysis of Oleuropein: The initial step involves the hydrolysis of oleuropein. During the maturation of the olive fruit, or as a result of tissue damage, the enzyme β-glucosidase (EC 3.2.1.21) becomes active. nih.govnih.gov This enzyme catalyzes the cleavage of the glycosidic bond in the oleuropein molecule, releasing glucose and forming oleuropein aglycone. nih.gov

Formation of Hydroxytyrosol: The oleuropein aglycone is an unstable intermediate that undergoes further enzymatic transformation. An esterase enzyme cleaves the ester bond, which releases elenoic acid and the primary antioxidant compound, hydroxytyrosol . nih.gov

Acetylation of Hydroxytyrosol: The final step is the conversion of hydroxytyrosol to hydroxytyrosol acetate. This occurs through an acetylation reaction where an acetyl group is transferred to the primary alcohol of hydroxytyrosol. While the specific endogenous enzymes in the olive plant are a subject of ongoing research, studies have successfully demonstrated this conversion using acyltransferases. For instance, a promiscuous hydrolase/acyltransferase from Pyrobaculum calidifontis (PestE) has been shown to efficiently catalyze the acetylation of hydroxytyrosol. nih.gov This enzymatic reaction, often utilizing an acyl donor like ethyl acetate, results in the formation of hydroxytyrosol acetate. nih.gov The use of lipases to perform this esterification has also been described. nih.gov

This enzymatic cascade highlights a sophisticated natural mechanism for the production of various bioactive phenolic compounds within the olive tree. nih.gov

Synthetic Methodologies and Derivatization Strategies for Hydroxytyrosol Acetate

Chemical Synthesis Approaches for Hydroxytyrosol-Acetate

The chemical synthesis of hydroxytyrosol (B1673988) acetate (B1210297) often commences from readily available precursors like tyrosol or catechol. etsu.edunih.gov A common strategy involves the protection of the more reactive phenolic hydroxyl groups, followed by acetylation of the primary alcohol and subsequent deprotection. tandfonline.com

One reported method starts with the diacetylation of homovanillyl alcohol. The resulting diacetyl derivative can then be effectively demethylated using boron tribromide (BBr₃). This process is advantageous as the esterification of the hydroxyl functions prevents undesirable side-chain bromination, leading to high yields. A notable benefit of this approach is the simultaneous deacetylation of the phenolic function during the BBr₃ treatment, directly yielding hydroxytyrosol acetate. tandfonline.com

Another approach utilizes a transesterification reaction. In this method, hydroxytyrosol is heated with ethyl acetate in the presence of a catalytic amount of p-toluenesulfonic acid. This technique is selective for the aliphatic hydroxyl group and conveniently does not necessitate the prior protection of the phenolic hydroxyls, achieving a high yield of 92%. etsu.edu

A three-step, gram-scale synthesis has also been developed starting from catechol. nih.gov This procedure involves the reaction of 3,4-dihydroxy-ω-chloroacetophenone with potassium acetate in dry DMF at 80°C for 12 hours, affording hydroxytyrosol acetate in an 82% yield. nih.gov This method is highlighted as efficient, cost-effective, and scalable. nih.gov

| Starting Material | Key Reagents/Steps | Yield | Reference |

| Homovanillyl Alcohol | 1. Acetylation 2. Demethylation (BBr₃) | High | tandfonline.com |

| Hydroxytyrosol | Ethyl acetate, p-toluenesulfonic acid | 92% | etsu.edu |

| 3,4-Dihydroxy-ω-chloroacetophenone | Potassium acetate, DMF | 82% | nih.gov |

Enzymatic and Biocatalytic Synthesis Pathways for Hydroxytyrosol-Acetate

Enzymatic and biocatalytic methods offer a greener and more selective alternative to chemical synthesis. These approaches often utilize lipases and acyltransferases to catalyze the acetylation of hydroxytyrosol.

A notable example is a triple enzymatic cascade reaction to produce hydroxytyrosol acetate from oleuropein (B1677263), a compound extracted from olive leaves. cnr.it This integrated system uses three membrane bioreactors in series. First, oleuropein is converted to its aglycone with immobilized β-glucosidase (95% conversion). The aglycone is then transformed into hydroxytyrosol using an immobilized hydrolase/acyltransferase (70% conversion). Finally, the hydroxytyrosol is acetylated to hydroxytyrosol acetate using the same enzyme immobilized on magnetic nanoparticles in a multiphase membrane bioreactor, achieving a remarkable 98% conversion. cnr.it

Another sustainable approach involves a biocatalyzed flow protocol. mdpi.comunimi.it This system uses free tyrosinase from Agaricus bisporus for the chemo- and regio-selective oxidation of tyrosol to hydroxytyrosol. The subsequent acetylation to hydroxytyrosol acetate is achieved using a bioreactor packed with an immobilized acyltransferase from Mycobacterium smegmatis (MsAcT), which selectively acts on the primary alcohol. mdpi.comunimi.it This modular setup has produced hydroxytyrosol acetate with yields up to 80% in a short residence time of 10 minutes. unimi.itresearchgate.net

Lipases have also been employed for the conversion of hydroxytyrosol acetate to hydroxytyrosol, and the reverse reaction is also feasible. tandfonline.com For instance, pancreatic lipase (B570770) has been used to mediate the synthesis of hydroxytyrosol acetate from hydroxytyrosol in ethyl acetate, resulting in an 86% yield. researchgate.net

| Biocatalyst | Substrate | Process | Conversion/Yield | Reference |

| β-glucosidase, Hydrolase/acyltransferase | Oleuropein | Triple enzymatic cascade | 98% (acetylation step) | cnr.it |

| Tyrosinase, Acyltransferase (MsAcT) | Tyrosol | Biocatalyzed flow protocol | Up to 80% | unimi.itresearchgate.net |

| Pancreatic lipase | Hydroxytyrosol | Enzymatic esterification | 86% | researchgate.net |

Design and Synthesis of Novel Hydroxytyrosol-Acetate Derivatives for Enhanced Bioactivity

To improve the biological efficacy and bioavailability of hydroxytyrosol, researchers have focused on designing and synthesizing novel derivatives. etsu.edu The primary goal is often to increase the lipophilicity of the parent compound. etsu.edu

One strategy involves creating hybrid molecules. For example, novel hydroxytyrosol derivatives have been synthesized by linking it with other bioactive moieties, such as adamantane. nih.gov The synthesis of 3,4-dihydroxyphenethyl 2-(adamantan-1-yl) acetate (HT-ADM) is one such example. Studies on these derivatives aim to protect vascular endothelium against lipid overload, a key factor in atherosclerosis. nih.gov

Another approach focuses on the biocatalytic esterification of hydroxytyrosol with various fatty acids of different alkyl chain lengths (e.g., hexanoic acid, oleic acid). nih.gov This process, carried out using enzymes like Novozym 435 in ionic liquids, has yielded various hydroxytyrosol monoesters with high efficiency. These new derivatives are being investigated for their antioxidant properties. nih.gov

Furthermore, acyl derivatives of 3,4-dihydroxyphenylglycol, a related olive polyphenol, have been synthesized to evaluate their anti-inflammatory properties in comparison to hydroxytyrosol and its acetate. scilit.com The synthesis of compounds like 4-(1,2-di(butanoyloxy)ethyl)benzene-1,2-diol and 4-(1,2-di(lauroyloxy)ethyl)benzene-1,2-diol represents an effort to modulate the hydrophilic/lipophilic balance to potentially improve pharmacodynamic and pharmacokinetic profiles. scilit.com These studies indicate that while derivatization can enhance certain properties, it may also affect others, as the diacylated compounds showed reduced anti-inflammatory activity compared to the parent compound. scilit.com

| Derivative Class | Synthetic Approach | Potential Enhanced Bioactivity | Reference |

| Adamantane Hybrids | Chemical esterification | Protection against endothelial dysfunction | nih.gov |

| Fatty Acid Esters | Biocatalytic esterification in ionic liquids | Improved antioxidant activity | nih.gov |

| Diacyl Derivatives | Chemical acylation | Modulated anti-inflammatory response | scilit.com |

Advanced Analytical Techniques for Characterization and Quantification of Hydroxytyrosol Acetate

Spectroscopic Characterization Methods for Structural Elucidation

Spectroscopic methods are indispensable for the structural elucidation of hydroxytyrosol (B1673988) acetate (B1210297), providing detailed information about its molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for determining the precise structure of organic molecules. In the case of hydroxytyrosol acetate, ¹H NMR and ¹³C NMR are utilized to identify the different hydrogen and carbon atoms within the molecule. For instance, in the ¹H NMR spectrum of hydroxytyrosol acetate, a characteristic signal at approximately 4.19 ppm is attributed to the protons of the methylene (B1212753) group adjacent to the acetate function. researchgate.net The chemical shifts and coupling constants of the signals in the aromatic region confirm the presence of the hydroxytyrosol moiety. researchgate.net Two-dimensional NMR techniques, such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), provide further confirmation of the structural assignments by revealing correlations between protons and carbons. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within the molecule and is often used in conjunction with chromatography for detection. Hydroxytyrosol acetate exhibits a UV absorption maximum characteristic of its phenolic structure. researchgate.net While UV-Vis spectroscopy is less specific than NMR for complete structural elucidation, it serves as a valuable tool for initial identification and quantification in chromatographic analyses. researchgate.netebtnalab.it

Chromatographic Separation and Detection Methodologies in Complex Matrices

The analysis of hydroxytyrosol acetate in complex samples like olive oil or biological fluids necessitates a separation step to isolate it from interfering compounds.

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the separation of phenolic compounds. nih.gov Reversed-phase HPLC, typically using a C18 column, is commonly employed. researchgate.net The separation is achieved by optimizing the mobile phase composition, which often consists of a gradient of an aqueous acidic solution (e.g., acetic acid or formic acid) and an organic solvent like acetonitrile (B52724) or methanol. researchgate.netresearchgate.netipb.pt

Detection following HPLC separation is most commonly performed using a Diode Array Detector (DAD) , which provides UV-Vis spectra of the eluting compounds, aiding in their identification. nih.govresearchgate.net The detection wavelength is typically set around 280 nm, which is the absorption maximum for many phenolic compounds, including hydroxytyrosol acetate. researchgate.netipb.ptresearchgate.net The use of HPLC-DAD allows for both the quantification and the tentative identification of hydroxytyrosol acetate based on its retention time and UV spectrum. nih.gov

For more complex matrices or when higher sensitivity is required, other detection methods can be coupled with HPLC.

Mass Spectrometry-Based Identification and Quantitative Analysis

Mass Spectrometry (MS) , particularly when coupled with a chromatographic separation technique like HPLC (LC-MS), is a highly sensitive and specific method for the identification and quantification of hydroxytyrosol acetate.

Liquid Chromatography-Mass Spectrometry (LC-MS) provides both the retention time from the chromatography and the mass-to-charge ratio (m/z) of the compound and its fragments from the mass spectrometer. This combination offers a high degree of certainty in compound identification. Taking into consideration the total ion mass data, peaks at m/z 153 and 195 can be attributed to hydroxytyrosol and hydroxytyrosol acetate, respectively. researchgate.net Tandem mass spectrometry (MS/MS) further enhances specificity by fragmenting the parent ion and analyzing the resulting daughter ions, which is particularly useful for identifying metabolites like hydroxytyrosol acetate sulphate in human plasma. capes.gov.br

Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for the analysis of hydroxytyrosol acetate, often after a derivatization step to increase its volatility. capes.gov.br

Quantitative Analysis using LC-MS/MS is highly sensitive, with limits of detection (LOD) reaching as low as the nanogram per milliliter (ng/mL) or even picogram per milliliter (pg/mL) level in various matrices such as wine, oil, and plasma. juntadeandalucia.escapes.gov.br This high sensitivity is crucial for pharmacokinetic studies that track the absorption and metabolism of hydroxytyrosol acetate in the body. researchgate.net The development of efficient extraction methods, such as solid-phase extraction (SPE), is often a prerequisite for achieving such low detection limits in complex samples. capes.gov.br

Interactive Data Table: Analytical Techniques for Hydroxytyrosol Acetate

| Technique | Purpose | Key Findings/Parameters | References |

| ¹H NMR | Structural Elucidation | Signal at ~4.19 ppm for H-1 protons; confirms hydroxytyrosol moiety. | researchgate.net |

| ¹³C NMR | Structural Elucidation | Provides carbon skeleton information, used with ¹H NMR for full structure. | researchgate.netunivpm.it |

| UV-Vis Spectroscopy | Detection & Quantification | Absorption maximum around 280 nm. | researchgate.netebtnalab.itresearchgate.netipb.pt |

| HPLC-DAD | Separation & Quantification | C18 column with gradient elution (acidified water/acetonitrile or methanol). | nih.govresearchgate.netipb.ptresearchgate.net |

| LC-MS | Identification & Quantification | Provides m/z of 195 for hydroxytyrosol acetate. | researchgate.net |

| LC-MS/MS | High Sensitivity Quantification & Metabolite Identification | LOD in ng/mL range; used to identify metabolites like hydroxytyrosol acetate sulphate. | capes.gov.brjuntadeandalucia.escapes.gov.br |

| GC-MS | Identification & Quantification | Requires derivatization; used for analysis in urine. | capes.gov.br |

Mechanistic Investigations in Preclinical Models of Hydroxytyrosol Acetate

Cellular and Molecular Mechanisms of Antioxidant Activity

The antioxidant capacity of hydroxytyrosol-acetate is attributed to both direct and indirect mechanisms. These involve the direct neutralization of reactive oxygen species and the upregulation of the body's endogenous antioxidant defense systems.

Hydroxytyrosol-acetate has demonstrated the ability to directly scavenge various free radicals. This capacity is a key component of its antioxidant profile, allowing it to neutralize harmful oxidant molecules and mitigate their damaging effects. Studies have shown its effectiveness against several reactive species. nih.gov Its radical scavenging activity has been specifically proven against the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical, superoxide (B77818) anion, hydroxyl radicals, nitric oxide, and hydrogen peroxide. nih.govnih.gov While some research indicates its DPPH radical scavenging activity is weaker than that of its parent compound, hydroxytyrosol (B1673988), it is comparable to that of alpha-tocopherol (B171835). nih.govresearchgate.net Furthermore, hydroxytyrosol-acetate's ability to chelate metal ions also contributes to its capacity to inhibit or delay lipid oxidation. nih.gov

Beyond direct scavenging, hydroxytyrosol-acetate enhances the cell's intrinsic antioxidant defenses by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a transcription factor that regulates the expression of a suite of antioxidant and cytoprotective genes.

In a preclinical model of collagen-induced arthritis in mice, dietary supplementation with hydroxytyrosol-acetate led to a significant upregulation of Nrf2 and Heme oxygenase-1 (HO-1) protein expressions. nih.gov HO-1 is a critical enzyme with antioxidant and anti-inflammatory functions, and its induction is a hallmark of Nrf2 activation.

Further mechanistic studies in human retinal pigment epithelial (ARPE-19) cells revealed that hydroxytyrosol-acetate is a more potent activator of the Nrf2 system compared to hydroxytyrosol. nih.gov It more efficiently activated the expression of Nrf2 and its downstream target, HO-1, providing enhanced protection against oxidative stress-induced damage. nih.govmdpi.com The activation of Nrf2 can subsequently induce the expression of a broad range of phase II antioxidant enzymes, increasing the total cellular antioxidant capacity. nih.gov

The activation of antioxidant pathways by hydroxytyrosol-acetate translates into tangible protective effects against cellular damage in preclinical settings. In studies using the human retinal pigment epithelial cell line ARPE-19, a model for studying age-related macular degeneration pathology, hydroxytyrosol-acetate demonstrated significant protection against oxidative challenges. nih.gov

Pre-treatment with hydroxytyrosol-acetate protected ARPE-19 cells from viability loss and mitochondrial membrane potential collapse induced by the oxidant t-butyl hydroperoxide. nih.gov Notably, it exhibited this protective capacity at lower concentrations than its parent compound, hydroxytyrosol, underscoring its efficiency in mitigating oxidative stress-induced cellular damage. nih.govmdpi.com

Table 1: Summary of Antioxidant Mechanisms of Hydroxytyrosol-Acetate in Preclinical Models

| Mechanism | Model System | Key Findings | Pathway/Target | Reference |

|---|---|---|---|---|

| Direct Scavenging | Chemical Assays | Scavenged DPPH, superoxide anion, hydroxyl radical, nitric oxide, hydrogen peroxide. | Reactive Oxygen Species (ROS) | nih.gov |

| Nrf2/HO-1 Activation | DBA-1/J Mice (Collagen-Induced Arthritis) | Significantly up-regulated Nrf2 and HO-1 protein expression. | Nrf2/HO-1 | nih.gov |

| Nrf2/HO-1 Activation | ARPE-19 Cells (Human Retinal Pigment Epithelial) | More efficient activator of Nrf2/HO-1 pathway than hydroxytyrosol. | Nrf2/HO-1 | nih.gov |

| Cellular Protection | ARPE-19 Cells (Human Retinal Pigment Epithelial) | Protected against oxidative stress-induced loss of cell viability and mitochondrial membrane potential. | Oxidative Stress | nih.govmdpi.com |

Anti-inflammatory Pathways and Molecular Targets

Hydroxytyrosol-acetate has been shown to modulate key signaling pathways that are central to the inflammatory response. Its anti-inflammatory effects are mediated through the inhibition of pro-inflammatory transcription factors and kinase cascades.

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of inflammatory gene expression. In a mouse model of collagen-induced arthritis, the activation of the NF-κB pathway was drastically ameliorated in mice fed a diet supplemented with hydroxytyrosol-acetate. nih.gov This suggests a potent inhibitory effect on this central inflammatory pathway in vivo.

In prostate cancer cells, while hydroxytyrosol-acetate did not directly reduce the phosphorylation of the NF-κB p65 subunit at the tested concentration, it did induce a decrease in the phosphorylation levels of IκBα. nih.gov The phosphorylation and subsequent degradation of IκBα is a critical step that allows NF-κB to translocate to the nucleus and activate gene transcription. By inhibiting IκBα phosphorylation, hydroxytyrosol-acetate effectively impedes the activation of the NF-κB pathway. nih.gov

The Mitogen-Activated Protein Kinase (MAPK) family, which includes extracellular signal-regulated kinases (ERK1/2), c-Jun N-terminal kinase (JNK), and p38, plays a crucial role in transducing extracellular signals into cellular responses, including inflammation and apoptosis.

Research has demonstrated that hydroxytyrosol-acetate can interfere with this cascade. In the murine model of collagen-induced arthritis, the activation of MAPKs was markedly ameliorated by dietary hydroxytyrosol-acetate. nih.gov Studies in human retinal pigment epithelial cells showed that the compound's protective effects against oxidative damage were mediated via the Akt/Erk pathway. nih.gov Further investigations in prostate cancer cell lines indicated that hydroxytyrosol-acetate modulates key signaling pathways, including the phosphorylation of proteins like ERK1/2. nih.gov Specifically, treatment with hydroxytyrosol-acetate was shown to modulate the phosphorylation patterns of both ERK1/2 and JNK. nih.gov

Table 2: Summary of Anti-inflammatory Mechanisms of Hydroxytyrosol-Acetate in Preclinical Models

| Mechanism | Model System | Key Findings | Pathway/Target | Reference |

|---|---|---|---|---|

| NF-κB Inhibition | DBA-1/J Mice (Collagen-Induced Arthritis) | Drastically ameliorated the activation of the NF-κB pathway. | NF-κB | nih.gov |

| NF-κB Inhibition | 22Rv1 Prostate Cancer Cells | Decreased phosphorylation of IκBα, inhibiting NF-κB nuclear translocation. | IκBα / NF-κB | nih.gov |

| MAPK Inhibition | DBA-1/J Mice (Collagen-Induced Arthritis) | Drastically ameliorated the activation of the MAPK pathway. | MAPKs | nih.gov |

| MAPK Modulation | ARPE-19 Cells | Protected cells from oxidative damage via the Akt/Erk pathway. | ERK | nih.gov |

| MAPK Modulation | 22Rv1 Prostate Cancer Cells | Modulated phosphorylation of ERK1/2 and JNK. | ERK1/2, JNK | nih.gov |

Regulation of Pro-inflammatory Cytokine and Chemokine Expression (e.g., IL-1β, IL-6, TNF-α)

Hydroxytyrosol-acetate (HT-AC) has demonstrated significant anti-inflammatory effects in various preclinical models by modulating the expression of key pro-inflammatory cytokines. In a study involving human umbilical vein endothelial cells (HUVECs), HT-AC treatment effectively decreased the release of interleukin-1β (IL-1β) and interleukin-6 (IL-6) that was induced by tumor necrosis factor-alpha (TNF-α). nih.govnih.gov This inhibitory action on cytokine production is a crucial aspect of its anti-inflammatory profile.

Further research on hydroxytyrosol (HT), the parent compound of HT-AC, provides additional context for these findings. Studies have shown that HT can significantly reduce the production of pro-inflammatory cytokines such as IL-1β, TNF-α, and IL-6 in various cell models, including murine peritoneal macrophages and human monocytic cells. nih.govnih.govunich.it This regulation is often linked to the inhibition of key inflammatory signaling pathways like nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK). nih.gov The collective evidence suggests that the phenylethanoid structure shared by HT and HT-AC is pivotal in mediating these anti-inflammatory effects by downregulating the expression of critical cytokines involved in the inflammatory cascade.

Table 1: Effect of Hydroxytyrosol-Acetate on Pro-inflammatory Cytokine Expression

| Model System | Inducer | Compound | Observed Effect on Cytokines |

|---|---|---|---|

| Human Umbilical Vein Endothelial Cells (HUVECs) | TNF-α | Hydroxytyrosol-Acetate | Decreased release of IL-1β and IL-6 nih.govnih.gov |

| Murine Peritoneal Macrophages | LPS | Hydroxytyrosol | Reduced production of IL-1β, TNF-α, and IL-6 nih.gov |

| Human Monocytic (THP-1) Cells | LPS | Hydroxytyrosol | Attenuated transcription of TNF-α nih.gov |

| Human Vascular Endothelial Cells (HUVEC) | LPS | Hydroxytyrosol | Reduced levels of IL-6 and TNF-α unich.it |

Inhibition of Cyclooxygenase-2 (COX-2) and Prostaglandin (B15479496) E2 Production

The anti-inflammatory properties of hydroxytyrosol-acetate also extend to the inhibition of the cyclooxygenase-2 (COX-2) pathway. In silico and in vitro studies have demonstrated that HT-AC can directly inhibit the enzymatic activity of both COX-1 and COX-2. mdpi.com Specifically, at a concentration of 12.5 µM, HT-AC exhibited a more pronounced inhibitory effect on COX-1 (34.8 ± 7.3%) compared to COX-2. mdpi.com This inhibition of COX enzymes is critical as they are responsible for the synthesis of prostaglandins, key mediators of inflammation.

Research on the parent compound, hydroxytyrosol, further supports these findings. HT has been shown to inhibit the production of prostaglandin E2 (PGE2) and the expression of COX-2 in activated human monocytes. nih.gov This effect is mediated, at least in part, by the inhibition of the transcription factor nuclear factor (NF)-κB. nih.gov In lipopolysaccharide (LPS)-stimulated human monocytic (THP-1) cells, HT was also found to suppress the expression of COX-2 in a dose-dependent manner. nih.gov These findings highlight a significant mechanism by which HT-AC and its related compounds exert their anti-inflammatory effects, which is through the downregulation of the COX-2/PGE2 pathway.

Table 2: Inhibition of COX-2 and PGE2 by Hydroxytyrosol and its Acetate (B1210297) Form

| Compound | Model System | Key Findings |

|---|---|---|

| Hydroxytyrosol-Acetate | In vitro enzymatic assay | Inhibited COX-1 and COX-2 activity mdpi.com |

| Hydroxytyrosol | Activated human monocytes | Inhibited PGE2 production and COX-2 expression nih.gov |

| Hydroxytyrosol | LPS-stimulated human monocytic cells | Suppressed COX-2 expression nih.gov |

Activation of Sirtuin (SIRT) Signaling Pathways (e.g., SIRT6)

A key aspect of the mechanistic action of hydroxytyrosol-acetate involves the activation of the Sirtuin (SIRT) signaling pathway, particularly SIRT6. In preclinical studies, HT-AC has been shown to up-regulate the expression of SIRT6 in both hypercholesterolemic mice and in HUVECs. nih.gov This upregulation of SIRT6 is directly linked to the anti-inflammatory effects of HT-AC. nih.gov

Further investigations have revealed that the anti-inflammatory effect of HT-AC is at least partially mediated through the SIRT6-mediated PKM2 signaling pathway. nih.gov When SIRT6 was knocked down in HUVECs, the inhibitory effect of HT-AC on the inflammatory response was diminished. nih.gov Conversely, overexpression of SIRT6 enhanced the anti-inflammatory action of HT-AC. nih.gov These findings underscore the critical role of SIRT6 activation in the protective effects of hydroxytyrosol-acetate against vascular endothelial inflammation. The modulation of SIRT6 by HT-AC represents a significant pathway through which this compound exerts its beneficial effects. nih.gov

Table 3: Role of SIRT6 in the Anti-inflammatory Effects of Hydroxytyrosol-Acetate

| Model System | Key Findings |

|---|---|

| Hypercholesterolemic mice and HUVECs | HT-AC up-regulated SIRT6 expression nih.gov |

| HUVECs (SIRT6 knockdown) | Reduced inhibition of inflammatory response by HT-AC nih.gov |

| HUVECs (SIRT6 overexpression) | Augmented inhibition of inflammatory response by HT-AC nih.gov |

Inhibition of Inflammatory Cell Pyroptosis via Specific Signaling Pathways (e.g., HDAC11)

Hydroxytyrosol-acetate has been identified as an inhibitor of inflammatory cell pyroptosis, a form of programmed cell death, through its interaction with specific signaling pathways, notably involving Histone Deacetylase 11 (HDAC11). In a model of atherosclerosis using ApoE-/- mice fed a high-fat diet, HT-AC was found to alleviate the formation of atherosclerotic lesions and inhibit pyroptosis in the aortic intima. nih.govnih.gov

In vitro studies using HUVECs stimulated with TNF-α further elucidated this mechanism. HT-AC treatment alleviated pyroptosis by decreasing the expression of activated caspase-1 and gasdermin D (GSDMD), and reducing the release of pro-inflammatory cytokines IL-1β and IL-6. nih.govnih.gov A key finding was that HT-AC down-regulated the expression of HDAC11 in both the aortic intima of the mice and the TNF-α-stimulated HUVECs. nih.govnih.gov Molecular docking and drug affinity studies suggested that HDAC11 is a direct target of HT-AC. nih.gov Furthermore, the knockdown of HDAC11 augmented the inhibitory effect of HT-AC on pyroptosis, indicating that HT-AC prevents vascular endothelial pyroptosis at least in part through the down-regulation of the HDAC11-related signaling pathway. nih.gov

Table 4: Inhibition of Pyroptosis by Hydroxytyrosol-Acetate via HDAC11

| Model System | Key Findings |

|---|---|

| ApoE-/- mice (in vivo) | Alleviated atherosclerotic lesions and inhibited pyroptosis in the aortic intima nih.govnih.gov |

| HUVECs (in vitro, TNF-α stimulated) | Alleviated pyroptosis, decreased activated caspase-1 and GSDMD, and reduced IL-1β and IL-6 release nih.govnih.gov |

| ApoE-/- mice and HUVECs | Down-regulated HDAC11 expression nih.govnih.gov |

| HUVECs (in vitro, HDAC11 knockdown) | Augmented the inhibition of pyroptosis by HT-AC nih.gov |

Neuroprotective Mechanisms and Neurological Implications

Modulation of Neuronal Survival Signaling Pathways (e.g., ERK-MAPK/RSK2, PI3K/Akt1, JAK2/STAT3)

The neuroprotective effects of hydroxytyrosol-acetate are linked to its ability to modulate critical neuronal survival signaling pathways. While direct studies on HT-AC are emerging, research on its parent compound, hydroxytyrosol, provides significant insights. HT has been shown to influence the PI3K/Akt and ERK/MAPK signaling pathways, which are crucial for neuronal survival and axonal regrowth. nih.govnih.gov

In a study on human leukemia cells, HT was found to inhibit the PI3K/Akt signaling pathway, which is known to promote cell survival by inhibiting apoptotic proteins. nih.gov Conversely, the ERK/MAPK pathway was activated. nih.gov In the context of neuronal injury, both the PI3K/Akt and ERK/MAPK pathways are activated and play roles in regeneration, with PI3K/Akt being more directly involved in neuron survival. nih.gov Furthermore, a comparative study of HT and HT-AC in protecting retinal pigment epithelial cells from oxidative stress found that the protective effects of HT-AC were mediated through the PI3K/Akt pathway. mdpi.com The JAK2/STAT3 pathway is another important signaling cascade involved in neuroprotection, often interacting with the PI3K/Akt pathway to inhibit apoptosis. scienceopen.com While direct evidence for HT-AC's modulation of the JAK2/STAT3 pathway is still developing, its established influence on the interconnected PI3K/Akt pathway suggests a potential role.

Table 5: Modulation of Neuronal Survival Pathways by Hydroxytyrosol and its Acetate Form

| Compound | Model System | Pathway Modulated | Observed Effect |

|---|---|---|---|

| Hydroxytyrosol | Human leukemia cells | PI3K/Akt | Inhibition nih.gov |

| Hydroxytyrosol | Human leukemia cells | ERK/MAPK | Activation nih.gov |

| Hydroxytyrosol-Acetate | ARPE-19 cells (retinal pigment epithelium) | PI3K/Akt | Activation (protective) mdpi.com |

Impact on Neuroinflammation and Oxidative Stress in Neural Tissues (e.g., Hypoxia-Reoxygenation Models)

Hydroxytyrosol-acetate has demonstrated significant neuroprotective effects by mitigating neuroinflammation and oxidative stress in neural tissues, particularly in models of hypoxia-reoxygenation. In a study using rat brain slices subjected to hypoxia-reoxygenation, both hydroxytyrosol and HT-AC were found to inhibit lactate (B86563) dehydrogenase (LDH) efflux, a marker of cell death, in a concentration-dependent manner. nih.gov Notably, HT-AC was more potent, with a 50% inhibitory concentration of 28.18 microM compared to 77.78 microM for HT. nih.gov

This protective effect against hypoxia-reoxygenation injury highlights the potent antioxidant properties of HT-AC within neural tissues. The study also noted that other well-known antioxidants did not show a similar neuroprotective effect in this specific model, suggesting a unique mechanism of action for these phenolic compounds. nih.gov Further research on hydroxytyrosol has shown its ability to alleviate oxidative stress and neuroinflammation in models of stress-induced depressive behaviors, reinforcing the neuroprotective potential of this class of compounds. nih.gov The ability of HT-AC to counteract the damaging effects of oxidative stress in the brain provides a strong basis for its potential neurological benefits.

Table 6: Neuroprotective Effects of Hydroxytyrosol-Acetate in Hypoxia-Reoxygenation

| Compound | Model System | Parameter Measured | Key Finding |

|---|---|---|---|

| Hydroxytyrosol-Acetate | Rat brain slices (hypoxia-reoxygenation) | Lactate Dehydrogenase (LDH) efflux | Inhibited LDH efflux with an IC50 of 28.18 µM nih.gov |

| Hydroxytyrosol | Rat brain slices (hypoxia-reoxygenation) | Lactate Dehydrogenase (LDH) efflux | Inhibited LDH efflux with an IC50 of 77.78 µM nih.gov |

Effects on Cognitive Function in Animal Models of Neurodegeneration

Hydroxytyrosol-acetate has demonstrated significant neuroprotective effects in animal models of neurodegeneration, particularly in the context of Alzheimer's disease (AD). In a study utilizing APP/PS1 transgenic mice, a well-established model for AD, oral administration of HT-ac led to notable improvements in cognitive function. nih.gov This was evidenced by enhanced performance in the Morris water maze test, where HT-ac treated mice showed a remarkable improvement in escape latency, escape distance, and the number of platform crossings. nih.govmdpi.com These behavioral improvements were associated with a reduction in neuronal apoptosis and decreased levels of inflammatory cytokines in the brain. nih.govmdpi.com

Another study investigating the neuroprotective effects of HT-ac in a model of hypoxia-reoxygenation in rat brain slices observed a significant, concentration-dependent inhibition of lactate dehydrogenase (LDH) efflux, a marker of cell death. nih.gov This study further reinforced the neuroprotective potential of HT-ac, showing a more potent effect than its parent compound, hydroxytyrosol. nih.gov

Interactive Table: Effects of Hydroxytyrosol-Acetate on Cognitive and Neuropathological Parameters in APP/PS1 Mice

| Parameter | Control Group (AD mice) | HT-ac Treated Group (AD mice) | Outcome | Reference |

| Escape Latency (Water Maze) | Significantly longer | Remarkably improved (shorter) | Improved learning and memory | nih.gov |

| Escape Distance (Water Maze) | Significantly longer | Remarkably improved (shorter) | Improved learning and memory | nih.gov |

| Platform Crossings (Water Maze) | Fewer | Remarkably improved (more) | Improved spatial memory | nih.gov |

| Neuronal Apoptosis | Increased | Ameliorated | Neuroprotection | nih.govmdpi.com |

| Inflammatory Cytokine Levels | Elevated | Decreased | Anti-inflammatory effect | nih.gov |

Regulation of Autophagy in Neuronal Cells

Current scientific literature specifically investigating the direct role of Hydroxytyrosol-Acetate in the regulation of autophagy within neuronal cells is limited. While research has explored the effects of its parent compound, hydroxytyrosol (HT), on autophagy in various cell types, such as promoting autophagy in chondrocytes and vascular adventitial fibroblasts through the SIRT1 pathway, direct evidence for HT-ac's involvement in neuronal autophagy is not yet established. nih.govcdnsciencepub.com One review noted that the primary metabolism of hydroxytyrosol leads to the formation of hydroxytyrosol-acetate, but this does not definitively attribute the same autophagic regulatory functions to the acetate form in neuronal contexts. mdpi.com Therefore, a clear understanding of how Hydroxytyrosol-Acetate specifically modulates autophagic processes in neurons awaits further investigation.

Estrogen Receptor Beta (ERβ)-Dependent Mechanisms

The neuroprotective effects of Hydroxytyrosol-Acetate appear to be mediated, at least in part, through an estrogen receptor beta (ERβ)-dependent mechanism. A pivotal study demonstrated that HT-ac stimulated the transcription of ERβ and consequently enhanced neuronal viability and electrophysiological activity in primary neuronal cultures. nih.gov Crucially, these beneficial effects were nullified when ERβ was deficient, strongly indicating that ERβ is a key mediator of HT-ac's neuroprotective actions. nih.govnih.gov This finding suggests that HT-ac may exert its positive effects on the brain by activating ERβ signaling pathways. nih.gov

Cardiovascular System Modulation

Endothelial Cell Function and Endothelial Dysfunction Mitigation

Hydroxytyrosol-Acetate has been shown to play a role in maintaining endothelial health and mitigating dysfunction. A significant mechanism identified is the inhibition of vascular endothelial cell pyroptosis, a form of programmed inflammatory cell death implicated in atherosclerosis. researchgate.net Research has demonstrated that HT-ac inhibits this process through the HDAC11 signaling pathway. researchgate.net By preventing endothelial cell death and the associated inflammation, HT-ac contributes to the preservation of endothelial function. researchgate.net While much of the broader research has focused on the parent compound, hydroxytyrosol, and its ability to counteract oxidative stress and inflammation in endothelial cells, the specific action of HT-ac on pyroptosis provides a direct mechanistic insight into its vasoprotective effects. cdnsciencepub.comnih.govnih.govnih.gov

Inhibition of Vascular Smooth Muscle Cell Migration and Proliferation

As of the latest review of scientific literature, there is a lack of direct studies specifically examining the effects of Hydroxytyrosol-Acetate on the migration and proliferation of vascular smooth muscle cells (VSMCs). Research on the parent compound, hydroxytyrosol (HT), has shown that it can induce apoptosis and inhibit the migration of VSMCs, key processes in the development of atherosclerosis and intimal hyperplasia. nih.govrsc.org These effects of HT are mediated through nitric oxide production and the activation of protein phosphatase 2A (PP2A), which subsequently inactivates the Akt signaling pathway. rsc.org However, without specific investigations into Hydroxytyrosol-Acetate, it cannot be definitively concluded that it shares these precise mechanisms and effects on VSMCs.

Mechanisms of Anti-Platelet Aggregation (e.g., Thromboxane (B8750289) Synthesis, Nitric Oxide Production)

Hydroxytyrosol-Acetate exhibits significant anti-platelet aggregation activity, a crucial factor in preventing thrombotic events. Both in vitro and in vivo studies have confirmed that HT-ac inhibits platelet aggregation. rsc.org The primary mechanisms underlying this effect involve a decrease in the synthesis of thromboxane B2 (a stable metabolite of the potent platelet aggregator thromboxane A2) and an increase in the production of nitric oxide (NO), a known inhibitor of platelet aggregation. rsc.org

In a comparative study with its parent compound and acetylsalicylic acid (ASA), HT-ac demonstrated a more potent antiplatelet effect than hydroxytyrosol. rsc.org Oral administration of HT-ac to rats resulted in a significant inhibition of platelet aggregation in whole blood. This was accompanied by a notable decrease in thromboxane synthesis and a substantial increase in nitric oxide production.

Interactive Table: Comparative Effects of Hydroxytyrosol-Acetate on Platelet Aggregation Mechanisms

| Compound | Effect on Thromboxane B2 Synthesis | Effect on Nitric Oxide Production | Overall Anti-Platelet Aggregating Activity | Reference |

| Hydroxytyrosol-Acetate (HT-ac) | Inhibited | Increased | High | rsc.org |

| Hydroxytyrosol (HT) | Inhibited | Increased (weaker effect than HT-ac) | Moderate | rsc.org |

| Acetylsalicylic Acid (ASA) | Inhibited | Increased | High | rsc.org |

Anti-Angiogenic Mechanisms and Impact on Tumor Vasculature

The formation of new blood vessels, a process known as angiogenesis, is critical for tumor growth and metastasis. While direct studies on hydroxytyrosol acetate's anti-angiogenic properties are still developing, research on its parent compound, hydroxytyrosol, provides significant insights. Hydroxytyrosol has been shown to interfere with key signaling pathways that drive angiogenesis.

One of the primary targets is the Vascular Endothelial Growth Factor (VEGF) pathway. Hydroxytyrosol has been observed to inhibit the phosphorylation of VEGFR-2, the main receptor for VEGF, in human umbilical vein endothelial cells (HUVECs). mdpi.comresearchgate.net This inhibition disrupts the downstream signaling cascade that promotes endothelial cell proliferation, migration, and the formation of new blood vessels. mdpi.comresearchgate.net

| Pathway Component | Effect of Hydroxytyrosol/Hydroxytyrosol Acetate | Outcome |

| VEGFR-2 | Inhibition of phosphorylation mdpi.comresearchgate.net | Reduced endothelial cell activation |

| AKT | Decreased phosphorylation uco.esnih.gov | Inhibition of cell survival signals |

| NF-κB | Suppression of activation researchgate.netnih.gov | Decreased expression of pro-angiogenic factors |

Modulation of Cell Adhesion Molecule Expression

The process of metastasis involves the adhesion of cancer cells to the endothelium, the inner lining of blood vessels, before they can extravasate and form secondary tumors. This adhesion is mediated by a family of proteins called cell adhesion molecules (CAMs).

Studies have indicated that hydroxytyrosol can modulate the expression of several key CAMs. In a model of pancreatitis-associated gut injury, hydroxytyrosol administration was shown to reduce the expression of Intercellular Adhesion Molecule-1 (ICAM-1) and P-selectin. researchgate.net Both ICAM-1 and P-selectin are crucial for the initial tethering and firm adhesion of leukocytes—and by extension, cancer cells—to the endothelium. researchgate.net While direct evidence for hydroxytyrosol acetate is still forthcoming, its structural similarity to hydroxytyrosol suggests it may have similar effects. Other important CAMs involved in cancer cell adhesion include Vascular Cell Adhesion Molecule-1 (VCAM-1) and E-selectin. nih.govnih.gov The ability to downregulate the expression of these molecules on endothelial cells could significantly impair the metastatic potential of tumor cells.

| Adhesion Molecule | Potential Effect of Hydroxytyrosol Acetate | Implication for Cancer |

| VCAM-1 | Potential downregulation | Reduced firm adhesion of cancer cells |

| ICAM-1 | Downregulation researchgate.net | Reduced firm adhesion of cancer cells |

| E-selectin | Potential downregulation | Reduced initial tethering and rolling of cancer cells |

| P-selectin | Downregulation researchgate.net | Reduced initial tethering and rolling of cancer cells |

Antineoplastic and Chemopreventive Activities

Beyond its influence on the tumor microenvironment, hydroxytyrosol acetate exhibits direct antineoplastic and chemopreventive activities by targeting the cancer cells themselves.

Induction of Cell Cycle Arrest in Cancer Cell Lines

Uncontrolled cell proliferation is a hallmark of cancer, driven by a dysregulated cell cycle. Hydroxytyrosol and its derivatives have been shown to induce cell cycle arrest in various cancer cell lines.

In prostate cancer cells, hydroxytyrosol treatment led to an arrest at the G1/S phase of the cell cycle. nih.govnih.gov This was accompanied by a decrease in the levels of cyclin D1 and cyclin E, as well as their associated cyclin-dependent kinases (CDK) 2 and 4. nih.govresearchgate.net Concurrently, there was an induction of the CDK inhibitors p21 and p27. nih.govresearchgate.net Similarly, in colon cancer cells, a combination of hydroxytyrosol and cetuximab induced a G2/M phase arrest, linked to the downregulation of cyclins B, D1, and E, and CDKs 2, 4, and 6, along with the upregulation of p21 and p27. oncotarget.com Studies on hepatocellular carcinoma cells also demonstrated a G2/M cell cycle arrest following hydroxytyrosol treatment. nih.gov

Promotion of Apoptotic Pathways

Apoptosis, or programmed cell death, is a natural process that eliminates damaged or unwanted cells. Cancer cells often evade apoptosis, allowing for their uncontrolled growth. Hydroxytyrosol and its acetate form have been found to promote apoptosis in cancer cells through multiple mechanisms.

In prostate cancer cells, hydroxytyrosol induced apoptosis, as evidenced by an increase in caspase activation and cleavage of poly (ADP-ribose) polymerase (PARP). nih.gov It also altered the ratio of the pro-apoptotic protein BAX to the anti-apoptotic protein Bcl-2, favoring apoptosis. nih.gov The mitochondrial pathway of apoptosis is also implicated, with studies showing that hydroxytyrosol can induce the release of cytochrome c from the mitochondria, which in turn activates caspases 9 and 3. mdpi.com This process is often associated with an increase in intracellular reactive oxygen species (ROS), which can trigger apoptotic signaling. nih.gov

| Apoptotic Marker | Effect of Hydroxytyrosol/Hydroxytyrosol Acetate | Consequence |

| Caspase Activation | Increased nih.gov | Execution of apoptosis |

| PARP Cleavage | Increased nih.gov | Indicator of apoptosis |

| BAX/Bcl-2 Ratio | Increased nih.gov | Promotion of mitochondrial apoptosis |

| Cytochrome c Release | Increased mdpi.com | Activation of caspase cascade |

Inhibition of Tumor Cell Proliferation, Invasion, and Metastasis in Preclinical Models

The antineoplastic effects of hydroxytyrosol acetate extend to the inhibition of key processes that drive tumor progression. In preclinical models, both hydroxytyrosol and its acetate derivative have demonstrated the ability to reduce cancer cell proliferation, invasion, and metastasis.

In prostate cancer cell lines, hydroxytyrosol acetate was shown to be effective in reducing cell proliferation and migration. uco.esnih.gov It also diminished the ability of these cells to form prostatospheres, which is an indicator of cancer stem cell activity. uco.esnih.gov In melanoma cells, hydroxytyrosol treatment led to a significant reduction in cell viability and inhibited the formation of cell colonies, suggesting an impairment of their metastatic potential. nih.gov Furthermore, in triple-negative breast cancer cell lines, hydroxytyrosol was found to inhibit cancer stem cell self-renewal, migration, and invasion. nih.gov This was associated with the suppression of markers of the epithelial-to-mesenchymal transition (EMT), a key process in metastasis. nih.gov

Modulation of Key Oncogenic Signaling Pathways

At the molecular level, the anticancer activities of hydroxytyrosol acetate are underpinned by its ability to modulate critical oncogenic signaling pathways that are frequently dysregulated in cancer.

The PI3K/AKT/mTOR pathway, a central regulator of cell growth, proliferation, and survival, is a key target. Studies have consistently shown that hydroxytyrosol and its acetate derivative can inhibit the phosphorylation of AKT, thereby inactivating this pathway in various cancer cell lines, including prostate and melanoma. uco.esnih.govnih.govnih.gov This inhibition can be, at least in part, responsible for the observed induction of apoptosis and cell cycle arrest. mdpi.comnih.gov

The ERK1/2 (also known as MAPK) pathway, which is involved in cell proliferation and differentiation, is another target. In some cancer models, hydroxytyrosol has been shown to inhibit the phosphorylation of ERK1/2. uco.es

The Epidermal Growth Factor Receptor (EGFR) signaling pathway, often hyperactivated in cancer, can also be modulated. Research in colon cancer cells has indicated that hydroxytyrosol can downregulate EGFR expression. oncotarget.com

The WNT/β-catenin pathway, crucial for development and often implicated in cancer, is also affected. In triple-negative breast cancer cells, hydroxytyrosol was found to suppress WNT/β-catenin signaling by decreasing the levels of key components like LRP6 and β-catenin. nih.gov

Finally, the STAT3 signaling pathway, which plays a role in cell survival and proliferation, has been shown to be inhibited by hydroxytyrosol in prostate cancer cells. nih.govnih.gov

| Signaling Pathway | Key Proteins Modulated by Hydroxytyrosol/Hydroxytyrosol Acetate | Overall Effect on Cancer Cells |

| PI3K/AKT/mTOR | p-AKT (decreased) uco.esnih.gov | Inhibition of proliferation and survival |

| ERK1/2 | p-ERK1/2 (decreased) uco.es | Inhibition of proliferation |

| EGFR | EGFR (downregulated) oncotarget.com | Reduced growth signals |

| WNT/β-catenin | LRP6, β-catenin (decreased) nih.gov | Inhibition of proliferation and EMT |

| STAT3 | p-STAT3 (decreased) nih.govnih.gov | Inhibition of survival and proliferation |

Effects on Cancer Stemness Markers

Hydroxytyrosol-acetate (HT-Ac) has been investigated for its potential to target cancer stem cells, a subpopulation of cells within a tumor that are thought to drive tumor initiation, metastasis, and recurrence. In preclinical studies involving prostate cancer cell lines, HT-Ac has demonstrated notable activity against markers of cancer stemness.

In a study utilizing the PC-3 prostate cancer cell line, which lacks the tumor suppressor gene PTEN, treatment with hydroxytyrosol-acetate was found to reduce the size of prostatospheres. nih.gov Prostatosphere formation is a key in vitro assay used to assess the self-renewal capacity of cancer stem-like cells. The reduction in prostatosphere size by HT-Ac was associated with a downregulation of the AKT signaling pathway. nih.gov The inhibition of AKT is a significant finding, as this pathway is known to be crucial for maintaining the stem-like properties of prostate cancer cells. nih.gov Furthermore, in the same PC-3 cell line, hydroxytyrosol-acetate was observed to significantly diminish the formation of cell colonies, further indicating its potential to inhibit the clonogenic capabilities of these cancer cells. nih.gov

When tested on a different prostate cancer cell line, 22Rv1, hydroxytyrosol-acetate also led to a significant reduction in both prostatosphere size and colony formation. nih.gov These findings suggest that the anticancer effects of HT-Ac extend to targeting the cancer stem cell population in different types of prostate cancer. The parent compound, hydroxytyrosol, has also been shown to reduce cancer stem cell markers in other cancer types, such as CD44 in breast cancer cells, providing a broader context for the potential of hydroxytyrosol derivatives in this area of oncology research. nih.gov

| Cell Line | Assay | Effect of Hydroxytyrosol-Acetate | Associated Molecular Pathway |

| PC-3 (Prostate Cancer) | Prostatosphere Formation | Reduction in size | Downregulation of AKT pathway |

| PC-3 (Prostate Cancer) | Colony Formation | Significant reduction | - |

| 22Rv1 (Prostate Cancer) | Prostatosphere Formation | Significant reduction | - |

| 22Rv1 (Prostate Cancer) | Colony Formation | Significant reduction | - |

Metabolic Regulation and Related Disorders

The potential of hydroxytyrosol-acetate to modulate glucose metabolism and insulin (B600854) sensitivity has been explored in preclinical models. In a study using C2C12 myotubes, a cell line commonly used to study muscle glucose metabolism, treatment with hydroxytyrosol-acetate resulted in a dose-dependent increase in glucose uptake. nih.gov This suggests a direct effect on cellular mechanisms that facilitate the transport of glucose into cells.

Furthermore, in a comparative in vivo study with high-cholesterol fed rats, hydroxytyrosol-acetate was shown to be more effective than its parent compound, hydroxytyrosol, and another derivative, ethyl hydroxytyrosyl ether, in improving plasma glucose and insulin levels. rsc.org These findings point towards a beneficial role for hydroxytyrosol-acetate in counteracting the metabolic dysregulation associated with a high-cholesterol diet. The exact molecular mechanisms by which hydroxytyrosol-acetate achieves these effects are still under investigation, but the data suggests a potential for improving insulin sensitivity and glucose homeostasis.

In endothelial cells under inflammatory conditions, hydroxytyrosol has been found to promote mitochondrial biogenesis and improve mitochondrial function by increasing the expression of PGC-1α, nuclear respiratory factor-1 (NRF-1), and mitochondrial transcription factor A (TFAM). nih.gov Given that hydroxytyrosol-acetate shares the core phenolic structure of hydroxytyrosol, it is plausible that it may exert similar effects on mitochondrial health. However, direct evidence for the impact of hydroxytyrosol-acetate on mitochondrial biogenesis and function in metabolic contexts is an area that requires further dedicated research.

The role of hydroxytyrosol-acetate in the modulation of endoplasmic reticulum (ER) stress in the context of metabolic homeostasis is not yet well-defined. ER stress is increasingly recognized as a key contributor to metabolic diseases such as obesity and type 2 diabetes. Studies on the parent compound, hydroxytyrosol, have shown that it can ameliorate ER stress in the liver of diet-induced obese mice. nih.gov This effect was associated with an improvement in insulin resistance and a reduction in hepatic steatosis. nih.gov By suppressing ER stress, hydroxytyrosol was found to restore the normal expression of genes involved in hepatic lipogenesis. nih.gov

While these findings for hydroxytyrosol are promising, it remains to be determined whether hydroxytyrosol-acetate possesses similar ER stress-modulating capabilities. The structural similarity between the two compounds suggests a potential for shared biological activities, but specific investigations into the effects of hydroxytyrosol-acetate on ER stress pathways in metabolic disorders are needed to confirm this.

Preclinical evidence suggests that hydroxytyrosol-acetate may play a role in regulating adipogenesis and fat distribution. In a study on rats fed a high-cholesterol diet, both hydroxytyrosol-acetate and ethyl hydroxytyrosyl ether were found to improve adipose tissue distribution. rsc.org This indicates a potential to influence the development and accumulation of fat tissue.

Research on the parent compound, hydroxytyrosol, provides further insight into the potential mechanisms. Hydroxytyrosol has been shown to inhibit the differentiation of human primary visceral pre-adipocytes and promote lipolysis. nih.gov In these cells, hydroxytyrosol treatment led to the downregulation of genes that promote adipogenesis, such as LEP, FGF1, CCND1, and SREBF1. nih.gov While these findings are for hydroxytyrosol, the observed effects of hydroxytyrosol-acetate on adipose tissue distribution in animal models suggest that it may also influence adipogenesis-related gene expression. Further molecular studies are required to elucidate the specific impact of hydroxytyrosol-acetate on these pathways and its potential for visceral fat reduction.

Other Biological Activities

Beyond its effects on cancer stemness and metabolic regulation, hydroxytyrosol-acetate has been shown to possess other significant biological activities in preclinical studies.

One notable activity is its anti-platelet aggregation effect. nih.gov Platelet aggregation is a critical process in thrombosis, and its inhibition is a key target for the prevention of cardiovascular events. The ability of hydroxytyrosol-acetate to prevent platelet aggregation suggests a potential role in cardiovascular protection. nih.gov

In the context of inflammatory joint diseases, hydroxytyrosol-acetate has been shown to down-regulate the production of mediators involved in joint erosion in human synovial cells. us.es Specifically, it was found to inhibit the production of metalloproteinases (MMPs) and pro-inflammatory cytokines such as TNF-α and IL-6, which are induced by IL-1β. us.es These effects are linked to the inhibition of the MAPKs and NF-κB signaling pathways. us.es

Furthermore, hydroxytyrosol-acetate is recognized for its antioxidant properties. nih.govmdpi.com It has demonstrated the ability to scavenge free radicals and has shown protective effects against oxidative stress in human neuroblastoma cells. nih.gov Its antioxidant capacity is a fundamental aspect of its biological activity and likely contributes to its other observed effects.

| Biological Activity | Model System | Key Findings |

| Anti-platelet Aggregation | In vitro | Prevention of platelet aggregation. nih.gov |

| Anti-inflammatory | Human Synovial Cells (SW982) | Down-regulation of MMPs, TNF-α, and IL-6 production; Inhibition of MAPKs and NF-κB signaling. us.es |

| Antioxidant | Human Neuroblastoma Cells | Protection against oxidative stress. nih.gov |

Antibacterial Mechanisms Against Pathogenic Microorganisms

Hydroxytyrosol-acetate has demonstrated notable antibacterial properties against various pathogenic microorganisms in preclinical investigations. The primary mechanisms of action appear to be twofold, involving the disruption of the bacterial cell membrane and interaction with bacterial DNA. researchgate.netnih.gov

Studies have shown that hydroxytyrosol-acetate can inhibit the growth of bacteria such as Vibrio parahaemolyticus. ebtnalab.it The compound compromises the integrity of the bacterial membrane, leading to increased permeability. nih.govebtnalab.it This loss of membrane integrity is a critical factor in its antibacterial effect. ebtnalab.it For instance, treatment with hydroxytyrosol-acetate has been observed to almost completely halt the growth of V. parahaemolyticus. ebtnalab.it

In addition to membrane disruption, hydroxytyrosol-acetate interacts directly with bacterial genetic material. researchgate.netebtnalab.it Research utilizing DNA interaction assays and agarose (B213101) gel electrophoresis has revealed that the compound binds to DNA. nih.govebtnalab.it This interaction is evidenced by its ability to enhance the fluorescence of DNA-binding molecules and to mediate the relaxation of supercoiled DNA. researchgate.netnih.govebtnalab.it This dual-action mechanism, targeting both the physical barrier of the cell membrane and the genetic core of the bacteria, suggests its potential as an antibacterial candidate. researchgate.netebtnalab.it

Investigations into its effects on Staphylococcus aureus and Staphylococcus epidermidis have also been conducted. ejgm.co.uk When compared to its parent compound, hydroxytyrosol, hydroxytyrosol-acetate showed a lesser, though still present, antimicrobial effect on both bacterial strains. ejgm.co.uk The antimicrobial efficacy of hydroxytyrosol-acetate against these bacteria was found to increase with higher concentrations. ejgm.co.uk

Table 1: Summary of Antibacterial Activity of Hydroxytyrosol-Acetate

| Microorganism | Observed Effect | Mechanism of Action | Reference |

|---|---|---|---|

| Vibrio spp. | Growth inhibition | Increased membrane permeability, DNA interaction (supercoiled DNA relaxation) | ebtnalab.it, nih.gov |

| V. parahaemolyticus | Growth inhibition | Increased membrane permeability | ebtnalab.it |

| S. aureus | Antimicrobial effect | Not specified | ejgm.co.uk |

| S. epidermidis | Antimicrobial effect | Not specified | ejgm.co.uk |

Antiglycative Activities and Advanced Glycation End Product (AGE) Formation Inhibition

Hydroxytyrosol-acetate exhibits significant antiglycative properties by inhibiting the formation of Advanced Glycation End Products (AGEs). researchgate.net AGEs are implicated in the progression of aging and various chronic diseases. researchgate.netnih.gov The inhibitory action of hydroxytyrosol-acetate has been demonstrated in models using bovine serum albumin (BSA) glycated with methylglyoxal (B44143) (MGO) or glucose. researchgate.net

The primary mechanism behind its antiglycative activity is attributed to its ability to effectively trap reactive dicarbonyl species, such as methylglyoxal. researchgate.net This trapping action occurs during the intermediate stages of the glycation process, thereby preventing the subsequent formation of AGEs. researchgate.net

In comparative studies with its parent compound, hydroxytyrosol, the acetate derivative also shows potent inhibitory effects on the formation of fluorescent AGEs. researchgate.net The inhibitory concentration (IC50) values highlight its efficacy. For instance, in a BSA-MGO assay, hydroxytyrosol-acetate demonstrated an IC50 value of 0.58 µmol/L. researchgate.net This activity is crucial as the accumulation of AGEs is a contributing factor to the development of several chronic conditions. nih.gov Research on olive leaf extracts has further supported these findings, showing that fractions containing hydroxytyrosol significantly inhibit protein carbonylation, a related process in carbonyl stress models. nih.govcsic.esresearchgate.net This suggests that the antiglycative capacity of olive-derived compounds is a key area of their beneficial effects. nih.gov

Table 2: Antiglycative Activity of Hydroxytyrosol-Acetate

| Assay Model | Inhibitory Effect | IC50 Value | Reference |

|---|---|---|---|

| BSA-MGO | Inhibition of fluorescent AGE formation | 0.58 µmol/L | researchgate.net |

| BSA-Glucose | Inhibition of fluorescent AGE formation | Not specified | researchgate.net |

Table of Mentioned Compounds

| Compound Name |

|---|

| 3,4-DHPEA-EA |

| Advanced Glycation End Products (AGEs) |

| Alpha-tocopherol |

| Bovine Serum Albumin (BSA) |

| Glucose |

| Hydroxytyrosol |

| Hydroxytyrosol-Acetate |

| Methylglyoxal (MGO) |

| Oleuropein (B1677263) |

| Vancomycin |

Structure Activity Relationships of Hydroxytyrosol Acetate and Its Derivatives

Influence of Acetylation on Hydroxytyrosol (B1673988) Bioactivity and Potency

The acetylation of hydroxytyrosol to form hydroxytyrosol acetate (B1210297) is a key structural modification that significantly alters its biological properties. This transformation primarily involves the esterification of the primary alcohol group of hydroxytyrosol, which leads to an increase in the molecule's lipophilicity. researchgate.net This enhanced lipophilic character is a critical factor influencing the compound's bioavailability and potency.

Research has demonstrated that the increased lipophilicity of hydroxytyrosol acetate allows for greater permeability across cell membranes. researchgate.net Studies using Caco-2 cell monolayers, a model for the intestinal epithelial barrier, have shown that acetylation significantly enhances the transport of the molecule compared to its parent compound, hydroxytyrosol. researchgate.netnih.gov This improved absorption suggests that a greater amount of the compound can enter systemic circulation and reach target tissues. Once inside the cells, hydroxytyrosol acetate can be hydrolyzed by cellular esterases, releasing the active hydroxytyrosol. nih.gov This process effectively allows hydroxytyrosol acetate to act as a more lipophilic pro-drug for hydroxytyrosol.

The increased bioavailability can lead to enhanced potency in various biological systems. For instance, in a comparative study on retinal pigment epithelial cells, hydroxytyrosol acetate exhibited protective effects against oxidative stress at a concentration of 10 μM, whereas the parent hydroxytyrosol required a concentration of 50 μM to achieve a similar effect. mdpi.comnih.govresearchgate.net This suggests that hydroxytyrosol acetate has a more effective antioxidative capacity in this cell model. mdpi.comnih.gov Furthermore, hydroxytyrosol acetate has been found to be more efficient at activating the Nrf2 system, a key pathway in cellular antioxidant defense, compared to hydroxytyrosol. mdpi.comnih.govnih.gov This difference in potency highlights how the simple addition of an acetyl group can profoundly impact the interaction of the molecule with cellular targets and signaling pathways.

Comparative Analysis of Structural Modifications on Antioxidant Efficacy

The antioxidant activity of hydroxytyrosol and its derivatives is a cornerstone of their biological effects. The primary structural feature responsible for this activity is the catechol group (the two hydroxyl groups on the aromatic ring). ives-openscience.eu However, modifications to other parts of the molecule, such as the acetylation of the side-chain hydroxyl group, can modulate this efficacy depending on the chemical environment.

In non-polar environments, such as bulk oils, hydroxytyrosol acetate has demonstrated significantly higher antioxidant activity than other olive oil components like α-tocopherol and oleuropein (B1677263), and its activity is comparable to that of hydroxytyrosol. researchgate.netnih.gov This is consistent with the "polar paradox," which posits that polar antioxidants are more effective in less polar media. researchgate.net The increased lipophilicity of hydroxytyrosol acetate allows for better dispersion within the lipid phase, where it can effectively scavenge radicals.

Conversely, in tests measuring direct radical scavenging activity, such as the DPPH (1,1-diphenyl-2-picrylhydrazyl) assay, hydroxytyrosol acetate shows weaker activity than the more polar hydroxytyrosol and oleuropein. researchgate.netnih.gov This reduced activity in a polar solvent system may be due to intramolecular hydrogen bonding between the ester group and the active catechol hydroxyl groups, which can hinder their ability to donate a hydrogen atom to the radical. researchgate.net Despite this, its radical scavenging activity is comparable to that of α-tocopherol. researchgate.netnih.gov

Further studies have explored other derivatives. Chemically stable di- and triacetyl derivatives of hydroxytyrosol, where the phenolic hydroxyl groups are also acetylated, are devoid of direct chemical antioxidant activity as measured by the ferric reducing antioxidant power (FRAP) assay. nih.gov However, these compounds were found to be as effective as the parent hydroxytyrosol in protecting human cells from oxidative stress. This is because they are metabolized by intestinal esterases, which remove the acetyl groups and release the active hydroxytyrosol with its free catechol structure. nih.gov

Structure-Activity Relationships in Anti-inflammatory and Neuroprotective Actions

The structural features of hydroxytyrosol acetate and its derivatives also dictate their efficacy in anti-inflammatory and neuroprotective roles. The catechol moiety is fundamental to these activities, but modifications that enhance bioavailability and cellular uptake, such as acetylation, can lead to greater potency.

In the context of inflammation, both hydroxytyrosol and hydroxytyrosol acetate have been shown to down-regulate the production of pro-inflammatory mediators. Studies on human synovial cells have demonstrated that both compounds can inhibit the IL-1β-induced production of metalloproteases (MMPs), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6). us.es They also down-regulate the expression of cyclooxygenase-2 (COX-2). us.es These effects are linked to the inhibition of the MAPKs and NF-κB signaling pathways. us.es Another study on murine macrophages found that hydroxytyrosol acetate was effective in reducing nitrite (B80452) levels and down-regulating COX-2 expression, as well as preventing IκBα degradation, a key step in NF-κB activation. acs.org In some models, hydroxytyrosol acetate exerts anti-inflammatory effects via the SIRT6-mediated PKM2 signaling pathway. encyclopedia.pub

Regarding neuroprotection, the increased lipophilicity of hydroxytyrosol acetate appears to be a significant advantage. In a model of hypoxia-reoxygenation in rat brain slices, both hydroxytyrosol and its acetate derivative inhibited cell death, but hydroxytyrosol acetate was found to be more potent, with a 50% inhibitory concentration (IC50) of 28.18 µM compared to 77.78 µM for hydroxytyrosol. nih.govresearchgate.net This suggests that the acetylated form can more effectively cross the blood-brain barrier or neuronal membranes to exert its protective effects. nih.gov The neuroprotective effects of hydroxytyrosol and its derivatives have been linked to their ability to counteract oxidative stress and modulate signaling pathways involved in neuronal cell death. mdpi.comnih.gov The synthesis of other lipophilic derivatives, such as alkyl ethers of hydroxytyrosol, has also been explored as a strategy to enhance neuroprotective activity. nih.gov

Preclinical Pharmacokinetics and Metabolic Transformations of Hydroxytyrosol Acetate

Absorption and Distribution Profiles in Animal Models

Preclinical studies in animal models indicate that hydroxytyrosol-acetate is readily absorbed following oral administration. Its bioavailability is intrinsically linked to its rapid conversion to hydroxytyrosol (B1673988). The acetate (B1210297) form is believed to enhance transport across cellular membranes due to its increased lipophilicity compared to the parent compound, hydroxytyrosol.

Once absorbed, hydroxytyrosol-acetate is subject to extensive first-pass metabolism, primarily in the intestine and liver, where it is hydrolyzed to hydroxytyrosol. Consequently, pharmacokinetic studies often measure the plasma concentrations of hydroxytyrosol and its subsequent metabolites to assess the absorption of hydroxytyrosol-acetate.

Following the administration of hydroxytyrosol-containing compounds to rats, hydroxytyrosol and its metabolites are detected in plasma within minutes, with peak concentrations typically reached between 40 to 60 minutes. nih.govacs.org While specific distribution studies for hydroxytyrosol-acetate are limited, the distribution of its active form, hydroxytyrosol, has been investigated. Studies using radiolabeled hydroxytyrosol in rats show a fast and wide uptake by various organs and tissues. researchgate.net The highest concentrations of metabolites are generally found in tissues with a rich blood supply, such as the kidneys and liver, followed by the spleen. nih.gov This suggests that after its conversion from hydroxytyrosol-acetate, hydroxytyrosol is distributed systemically to exert its effects.